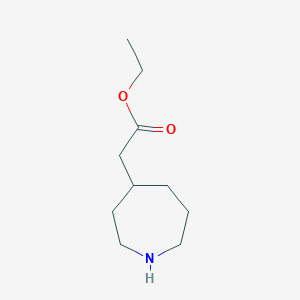
Ethyl 2-(azepan-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(azepan-4-yl)acetate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to the 2-position of an azepane ring, which is a seven-membered heterocycle containing one nitrogen atom. This compound is commonly used in various fields of research, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(azepan-4-yl)acetate typically involves the reaction of azepane with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(azepan-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(azepan-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of Ethyl 2-(azepan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active azepane moiety, which can then interact with biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Ethyl 2-(azepan-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(azepan-2-yl)acetate: Similar structure but with the azepane ring attached at the 2-position instead of the 4-position.
Ethyl 2-(piperidin-4-yl)acetate: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
Ethyl 2-(morpholin-4-yl)acetate: Contains a six-membered morpholine ring with an oxygen atom in place of one of the carbon atoms.
The uniqueness of this compound lies in its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
ethyl 2-(azepan-4-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)8-9-4-3-6-11-7-5-9/h9,11H,2-8H2,1H3 |
Clave InChI |
HGYZLYGIFSGDKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


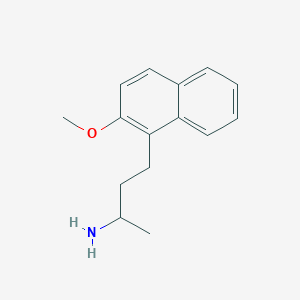
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
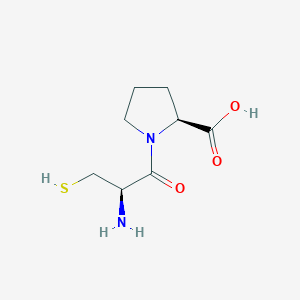
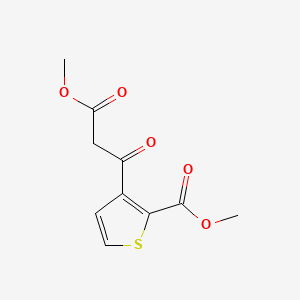
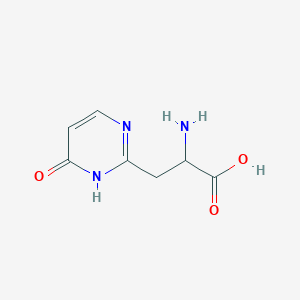

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
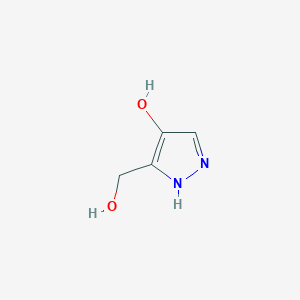
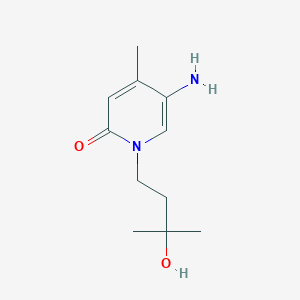
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)

